Jiefang Sun,
Dingshuai Xue,
Wenchong Shan,
Rui Liu,
Runqing Liu,
Huachao Zhao,
Ting Li,
Zhanhui Wang,
Jing Zhang,
Bing Shao
PMID: 34080834
DOI:
10.1021/acssensors.1c00560
Abstract
Rapid screening monofluoroacetic acid (FAcOH) is responsible for preventing chemical poisoning and food safety events. Whereas surface enhanced Raman scattering (SERS) spectra is an effective tool for detecting forbidden chemicals, it is difficult to directly detect FAcOH due to its small Raman scattering cross section as well as weak adsorption on SERS substrates. In this work, the metal phenolic supramolecular networks (MPNs, i.e., the tannic acid and Fe
complex) were fabricated on the commercial nanoanodic aluminum oxide film (NAAO) for assisting in situ chemical deposition highly uniform Ag nanostructure over large areas (the NAAO@AgNS). The low cost and simple fabrication process made the NAAO@AgNS a single-use consumable. For FAcOH detection, a specific derivative reaction between FAcOH and thiosalicylic acid (TSA) was introduced. By taking TSA as the Raman probe, its SERS signal attenuated constantly with the increasing amount of FAcOH. For improving quantitative accuracy, thiocyanate (SCN
) was introduced on the NAAO@AgNS as an internal standard; thus, the characteristic peak intensity ratios associated with TSA and SCN
(
/
) were fitted to the concentration of FAcOH. It was demonstrated that the SERS assay achieved good sensitivity and selection toward FAcOH with the limit of quantitation (LOD) as low as 50 nmol L
. The NAAO@AgNS featured with highly sensitive, uniform, and consistent SERS performances could easily extend to wide SERS applications.
L Liu,
F Li,
Z Dong,
G Dong,
J Xu,
W Liu,
X Wang,
X Hai,
K Yu
PMID: 31957492
DOI:
10.1177/0960327119897743
Abstract
Fluoroacetic acid (FAcOH) was once a highly toxic rodenticide widely used in the world. In the past, studies on the toxicity of FAcOH have focused on animal experiments. The toxicity of FAcOH to humans and the changes of FAcOH in plasma have not been studied. Therefore, the present study aimed to describe the changes of plasma FAcOH concentrations, hematological, and biochemical characteristics in patients with FAcOH intoxication. According to clinical symptoms, 68 patients from the emergency department were divided into different groups: convulsion group, unconsciousness group, death group, and control groups. Plasma FAcOH concentrations, hematological, and biochemical parameters were investigated. Results demonstrated that patients in the convulsion group and the unconsciousness group had a significant increase (
< 0.01) in the level of neuron-specific enolase (NSE), creatine kinase MB (CKMB), glucose (GLU), and white blood cell count (WBC) and a significant decrease (
< 0.01) in serum potassium compared with the control group, respectively. Moreover, patients in the death group had a significant increase (
< 0.01) in the level of NSE, CKMB,
-terminal pro-brain natriuretic peptide, GLU, and WBC and a significant decrease (
< 0.01) in serum potassium and total calcium compared with the survival group. The concentrations of FAcOH in plasma in the convulsion group, the unconsciousness group, and the death group were 72.31 ± 42.29, 118.33 ± 55.41, and 163.78 ± 43.32 μg/mL, respectively. These changes and the plasma FAcOH concentrations may increase our understanding of the toxicity of FAcOH to humans and may help doctors to judge the clinical prognosis of patients with FAcOH intoxication.
Aristóteles G Costa,
Antônio Último de Carvalho,
Marília M Melo,
Benito Soto-Blanco
PMID: 30772434
DOI:
10.1016/j.toxicon.2019.02.005
Abstract
Monofluoroacetate (MFA) is considered one of the most toxic substances known. It is found naturally in plants, and causes sudden death syndrome in ruminants. Due to hyperacute evolution of poisoning and the absence of effective treatment, induction of resistance in animals might be the best tool to control MFA poisoning in ruminants. The objective of this study was to promote resistance in cattle against the toxic effects of MFA through its degradation by the ruminal microbiota after the administration of sodium trifluoroacetate (TFA). Ten calves were distributed into two groups: control group (n = 3) and treated group (n = 7). The calves in the treated group received 0.1 mg/kg live weight of TFA, whereas, those in the control group received water; both for 28 consecutive days. The calves were subjected to daily clinical evaluation and weekly blood biochemical determination to identify any signs of poisoning. After 28 d of administration of TFA or water, 2.0 g/kg body weight of Palicourea marcgravii leaves (containing 0.15% MFA) were administered using a stomach tube to determine the occurrence of resistance. The administration of TFA did not induce any clinical or biochemical changes in blood. The administration of P. marcgravii induced clinical changes in the calves of control group, but there was no change in the calves of the treated group. In conclusion, the administration of TFA to cattle can induce effective resistance against MFA poisoning.
Yoshinao Ozaki,
Hirotaka Imamaki,
Aki Ikeda,
Mitsuaki Oura,
Shunsaku Nakagawa,
Taro Funakoshi,
Shigeki Kataoka,
Yoshitaka Nishikawa,
Takahiro Horimatsu,
Atsushi Yonezawa,
Takeshi Matsubara,
Motoko Yanagita,
Manabu Muto,
Norihiko Watanabe
PMID: 33011861
DOI:
10.1007/s00280-020-04158-1
Abstract
Hyperammonemia is an important adverse event associated with 5-fluorouracil (5FU) from 5FU metabolite accumulation. We present a case of an advanced gastric cancer patient with chronic renal failure, who was treated with 5FU/leucovorin (LV) infusion chemotherapy (2-h infusion of LV and 5FU bolus followed by 46-h 5FU continuous infusion on day 1; repeated every 2 weeks) and developed hyperammonemia, with the aim of exploring an appropriate hemodialysis (HD) schedule to resolve its symptoms.
The blood concentrations of 5FU and its metabolites, α-fluoro-β-alanine (FBAL), and monofluoroacetate (FA) of a patient who had hyperammonemia from seven courses of palliative 5FU/LV therapy for gastric cancer were measured by liquid chromatography-mass spectrometry.
On the third day of the first cycle, the patient presented with symptomatic hyperammonemia relieved by emergency HD. Thereafter, the 5FU dose was reduced; however, in cycles 2-4, the patient developed symptomatic hyperammonemia and underwent HD on day 3 for hyperammonemia management. In cycles 5-7, the timing of scheduled HD administration was changed from day 3 to day 2, preventing symptomatic hyperammonemia. The maximum ammonia and 5FU metabolite levels were significantly lower in cycles 5-7 than in cycles 2-4 (NH3 75 ± 38 vs 303 ± 119 μg/dL, FBAL 13.7 ± 2.5 vs 19.7 ± 2.0 μg/mL, FA 204.0 ± 91.6 vs 395.9 ± 12.6 ng/mL, mean ± standard deviation, all p < 0.05). After seven cycles, partial response was confirmed.
HD on day 2 instead of 3 may prevent hyperammonemia in 5FU/LV therapy.
Xiaoyi Zhang,
Xiuyao Zhang,
Xinxin Cai,
Ruifen Li
PMID: 30378356
DOI:
10.3724/SP.J.1123.2018.06011
Abstract
A method was developed for the determination of monofluoroacetic acid (MFA) in plasma and urine by ion chromatography-triple quadrupole mass spectrometry (IC-MS/MS). A plasma sample was extracted with 3% (v/v) perchloric acid aqueous solution, and the extract was centrifuged to remove the protein and lipids. A urine sample was acidulated with 3% (v/v) perchloric acid aqueous solution. The target analyte was extracted with methyl
-butyl ether (MTBE) at a pH between 0.5 and 1.0. After the MTBE was removed by blowing with nitrogen, the MFA in the residues was dissolved into 0.1% (v/v) ammonia solution. The separation of MFA was carried out on a Dionex Ionpac AS 19 analytical column (250 mm×2 mm, 7.5 μm) with gradient elution using KOH solution electrolytically generated from an on-line eluent generation cartridge. Before the eluent flow entered the mass spectrometer, an in-line suppressor was used to remove potassium ions. The MFA was detected with a negative electrospray ionization source in the multiple reaction monitoring (MRM) mode, and quantified with the stable isotope internal standard method. The correlation coefficient of the linear calibration curve of MFA was greater than 0.999 at the corresponding ranges of 0.1-1000 μg/L. The average recoveries were 96.2%-120% of MFA in plasma and urine samples with relative standard deviations of 1.1%-13.1% (
=6). The limits of detection of MFA in plasma and urine samples were 0.03 μg/L and 0.1 μg/L, respectively. The method is simple, sensitive and accurate, and can be applied for the determination of MFA in plasma and urine samples.
Stephanie C Lima,
Kelly C S Godoy,
Paula V Leal,
Stephen T Lee,
James A Pfister,
Alda I Souza,
Claudio S L de Barros,
Ricardo A A de Lemos
PMID: 30471379
DOI:
10.1016/j.toxicon.2018.11.306
Abstract
Toxic plants containing monofluoroacetate (MFA) cause sudden death in livestock in Australia, South Africa and Brazil, causing economic losses to producers. The objective of this study was to determine the amount of MFA present in young leaves, mature leaves, senescent leaves, and seeds of Amorimia pubiflora harvested at different times of the year and to determine their toxic effect on sheep. Samples of Amorimia pubiflora were collected during April, August and December of 2015 and March of 2016, separated according to the vegetative stage (young leaves, seeds, mature leaves, and senescent leaves), dried in an oven, and administered in daily doses of 5 g/kg/body weight (bw) of fresh leaves to sheep through ruminal cannulae. The experiment was divided into four stages according to the time of collection of the plant so that each sheep received a different vegetative stage of the plant (young leaves, mature leaves, and senescent leaves). Only in the second stage of the experiment was it possible to collect A. pubiflora seeds, which were administered using the same method used for the administration of the leaves. The sheep were dosed with the plant until they showed clinical signs of toxicosis or until the plant was no longer available. Aliquots of leaves and seeds of A. pubiflora were analyzed for MFA concentration. The seeds and young leaves had higher concentrations of MFA than did the mature (harvested in August and December) and senescent (harvested in December) leaves. However, all vegetative stages of the plant were toxic and caused fatal poisoning. The results of our study showed that A. pubiflora is toxic to sheep even when MFA concentrations are low, demonstrating that the presence of this substance is a risk factor for the occurrence of poisoning. Knowing the toxic principle and its variations allow us to determine the conditions for the occurrence of plant toxicosis as well as possible treatment, control, and prophylaxis methods, contributing significantly to the reduction of economic losses on farms due to plant poisoning.
Vanessa E DeLey Cox,
Matthew A Hartog,
Erin Pueblo,
Michelle Racine,
Laura Jennings,
Justin Tressler,
Wing Y Tuet,
Samuel Stone,
Samuel A Pierce,
Lily Thompson,
Aliyah Dukes,
Heidi Hoard-Fruchey,
Benjamin Wong,
Bryan J McCranor
PMID: 32285953
DOI:
10.1111/nyas.14347
Abstract
Fluoroacetate (FA) is a tasteless, odorless, water-soluble metabolic poison with severe toxicological effects. Characterized in the mid-1900s, it has been used as a rodenticide but is comparably lethal to all mammals. Many countries have restricted its use, and modern-day accidental human exposures are rare, but recently, concerns have been raised about its application as a chemical weapon with no known antidote. A combined treatment of methylene blue (MB), an antioxidant, and monosodium glutamate (MSG), a precursor of the citric acid cycle substrate alpha-ketoglutarate, has been recommended as an effective countermeasure; however, no peer-reviewed articles documenting the efficacy of this therapy have been published. Using a rodent model, we assessed the effects of MB and MSG on the neurologic, cardiac, and pulmonary systems. Transcriptomic analysis was used to elucidate inflammatory pathway activation and guide bioassays, which revealed the advantages and disadvantages of these candidate countermeasures. Results show that MB and MSG can reduce neurologic signs observed in rats exposed to sodium FA and improve some effects of intoxication. However, while this strategy resolved some signs of intoxication, ultimately it was unable to significantly reduce lethality.
Marek Šebela,
Martin Raus,
Vladan Ondřej,
Petr Hašler
PMID: 33802864
DOI:
10.3390/molecules26061683
Abstract
The aim and novelty of this paper are found in assessing the influence of inhibitors and antibiotics on intact cell MALDI-TOF mass spectra of the cyanobacterium
sp. UPOC S4 and to check the impact on reliability of identification. Defining the limits of this method is important for its use in biology and applied science. The compounds included inhibitors of respiration, glycolysis, citrate cycle, and proteosynthesis. They were used at 1-10 μM concentrations and different periods of up to 3 weeks. Cells were also grown without inhibitors in a microgravity because of expected strong effects. Mass spectra were evaluated using controls and interpreted in terms of differential peaks and their assignment to protein sequences by mass. Antibiotics, azide, and bromopyruvate had the greatest impact. The spectral patterns were markedly altered after a prolonged incubation at higher concentrations, which precluded identification in the database of reference spectra. The incubation in microgravity showed a similar effect. These differences were evident in dendrograms constructed from the spectral data. Enzyme inhibitors affected the spectra to a smaller extent. This study shows that only a long-term presence of antibiotics and strong metabolic inhibitors in the medium at 10
M concentrations hinders the correct identification of cyanobacteria by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF).
John M Adaska,
Guillermo Rimoldi,
Patricia C Blanchard,
John Champagne,
Robert H Poppenga,
Michelle Mostrom
PMID: 29973111
DOI:
10.1177/1040638718781435
Abstract
Over a 1-y period, a California calf-raising operation experienced 4 separate episodes of sudden death in 4-6-mo-old steers. Each episode occurred in 1-3 contiguous pens on 1 of 3 properties owned by the operation, but eventually all 3 properties were involved. In each episode, animals appeared normal at the evening feeding but at the subsequent morning feeding were found dead or dying. Remaining live calves had a stiff gait and were often dribbling urine, but did not show respiratory signs until they were down and agonal. At postmortem examination, calves consistently had moderate-to-large numbers of ecchymotic and suffusive hemorrhages on the epicardial surface and moderate-to-large amounts of fluid in the pericardial sac. Pulmonary edema and/or moderate amounts of watery fluid in the thoracic and abdominal cavities were present in a smaller percentage. On histologic examination, the myocardium had variable myofiber degeneration characterized by hypereosinophilia and fragmentation with mild interstitial infiltrates. Testing of heart and liver samples for monensin found levels lower than in previous cases of monensin toxicity. Rumen content was negative for oleandrin and grayanotoxins. Sodium monofluoroacetate (trade name: 1080) was consistently detected at ⩾10 ppb in kidney and liver, and was concluded to be the cause of the intoxication.
Silvia Cerantola,
Valentina Caputi,
Ilaria Marsilio,
Manuela Ridolfi,
Sofia Faggin,
Michela Bistoletti,
Cristina Giaroni,
Maria Cecilia Giron
PMID: 32244316
DOI:
10.3390/cells9040838
Abstract
Enteric glial cells (EGCs) influence nitric oxide (NO)
and adenosine diphosphate (ADP)
mediated signaling in the enteric nervous system (ENS). Since Toll-like receptor 4 (TLR4) participates to EGC homoeostasis, this study aimed to evaluate the possible involvement of EGCs in the alterations of the inhibitory neurotransmission in TLR4
mice. Ileal segments from male TLR4
and wild-type (WT) C57BL/6J mice were incubated with the gliotoxin fluoroacetate (FA). Alterations in ENS morphology and neurochemical coding were investigated by immunohistochemistry whereas neuromuscular responses were determined by recording non-adrenergic non-cholinergic (NANC) relaxations in isometrically suspended isolated ileal preparations. TLR4
ileal segments showed increased iNOS immunoreactivity associated with enhanced NANC relaxation, mediated by iNOS-derived NO and sensitive to P2Y1 inhibition. Treatment with FA diminished iNOS immunoreactivity and partially abolished NO
and ADP
mediated relaxation in the TLR4
mouse ileum, with no changes of P2Y1 and connexin-43 immunofluorescence distribution in the ENS. After FA treatment, S100β and GFAP immunoreactivity in TLR4
myenteric plexus was reduced to levels comparable to those observed in WT. Our findings show the involvement of EGCs in the alterations of ENS architecture and in the increased purinergic and nitrergic-mediated relaxation, determining gut dysmotility in TLR4
mice.